molecular formula C10H12O2 B14588988 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene CAS No. 61251-32-9

2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14588988
CAS No.: 61251-32-9
M. Wt: 164.20 g/mol
InChI Key: QYWYHHUUNIIZRB-UHFFFAOYSA-N
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Description

2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is an organic compound with a unique bicyclic structure. This compound is characterized by its two methoxy groups attached to a bicyclo[4.2.0]octa-1,3,5-triene framework. The presence of these methoxy groups and the bicyclic structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran as a solvent and butyllithium as a reagent. The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to produce the compound in high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The methoxy groups and bicyclic structure allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a similar bicyclic structure but differs in the position and number of methoxy groups.

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    (7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine:

Uniqueness

2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is unique

Properties

CAS No.

61251-32-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C10H12O2/c1-11-8-5-7-3-4-9(7)10(6-8)12-2/h5-6H,3-4H2,1-2H3

InChI Key

QYWYHHUUNIIZRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2)C(=C1)OC

Origin of Product

United States

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